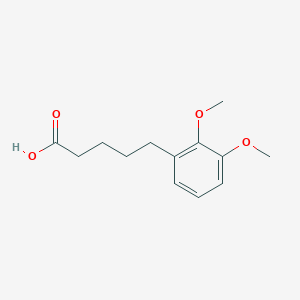

5-(2,3-dimethoxyphenyl)pentanoic Acid

Description

5-(2,3-Dimethoxyphenyl)pentanoic acid (CAS: 859785-14-1) is a carboxylic acid derivative featuring a pentanoic acid backbone substituted with a 2,3-dimethoxyphenyl group. Its molecular formula is C₁₃H₁₈O₄, with a molecular weight of 238.28 g/mol . It is used in pharmaceutical research as an intermediate for synthesizing complex molecules, particularly those targeting metabolic pathways or receptor-binding activities .

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

5-(2,3-dimethoxyphenyl)pentanoic acid |

InChI |

InChI=1S/C13H18O4/c1-16-11-8-5-7-10(13(11)17-2)6-3-4-9-12(14)15/h5,7-8H,3-4,6,9H2,1-2H3,(H,14,15) |

InChI Key |

SNXMEWJKLJJLGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dimethoxyphenyl)pentanoic acid typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired carboxylic acid. The reaction conditions often include the use of solvents like diethyl ether or tetrahydrofuran (THF) and catalysts such as palladium or copper compounds .

Industrial Production Methods

Industrial production of 5-(2,3-dimethoxyphenyl)pentanoic acid may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts can be optimized to reduce costs and improve efficiency .

Chemical Reactions Analysis

Decarboxylative Halogenation

This reaction involves the loss of carbon dioxide (CO₂) and the introduction of a halogen atom (e.g., bromine) at the α-carbon. For carboxylic acids like 5-(2,3-dimethoxyphenyl)pentanoic acid, bromodecarboxylation is a key pathway.

-

Mechanism :

-

The reaction proceeds via homolytic cleavage of an acyl hypobromite intermediate, generating an acyloxy radical.

-

The acyloxy radical undergoes decarboxylation to form a carbon-centered radical.

-

The radical abstracts a bromine atom from the halogen source (e.g., Br₂ or Br₂O), yielding the alkyl bromide and CO₂ .

-

-

Reaction Conditions :

-

Product :

-

5-(2,3-Dimethoxyphenyl)pentyl bromide (C₁₅H₂₁BrO₂).

-

Table 1: Comparison of Decarboxylative Halogenation Methods

| Method | Reagents/Conditions | Yield | Product |

|---|---|---|---|

| Bromine (Br₂) | Br₂, HgO, heat | Moderate | Alkyl bromide + CO₂ |

| Bromine dioxide (Br₂O) | Br₂O, light | High | Alkyl bromide + CO₂ |

| Lead(IV) acetate | Pb(OAc)₄, halide ions | Variable | Alkyl halide + CO₂ |

Esterification

The carboxylic acid group can react with alcohols to form esters, a common transformation in organic chemistry.

-

Mechanism :

-

Acid-catalyzed nucleophilic acyl substitution.

-

Alcohol attacks the carbonyl carbon, displacing the hydroxyl group as water.

-

-

Reaction Conditions :

-

Acid catalyst (e.g., H₂SO₄).

-

Alcohols (e.g., methanol, ethanol).

-

Refluxing conditions.

-

-

Product :

-

Methyl ester: 5-(2,3-Dimethoxyphenyl)pentanoate (C₁₆H₂₂O₄).

-

Amide Formation

Reaction with amines can yield amides, though this is less common than esterification.

-

Mechanism :

-

Conversion of the carboxylic acid to an acid chloride (using PCl₅/DMF), followed by reaction with an amine.

-

-

Reaction Conditions :

-

Thionyl chloride (SOCl₂) for activation.

-

Amine (e.g., NH₃, NH₂R).

-

Room temperature or mild heating.

-

-

Product :

-

Pentanoamide derivative (C₁₅H₂₁NO₂).

-

Decarboxylation

Thermal decomposition can eliminate CO₂, forming a hydrocarbon chain.

-

Mechanism :

-

Pyrolysis under high temperatures (≥200°C).

-

Possible involvement of radical intermediates.

-

-

Reaction Conditions :

-

Catalysts: CuCrO₄ or other transition metal oxides.

-

Inert atmosphere (e.g., N₂).

-

-

Product :

-

5-(2,3-Dimethoxyphenyl)pentane (C₁₅H₂₀O₂).

-

Substitution Reactions on the Aromatic Ring

The methoxy groups on the phenyl ring are activating, directing electrophilic reactions (e.g., nitration, sulfonation).

-

Nitration :

-

Reactant: HNO₃/H₂SO₄.

-

Product: Nitro-substituted derivative (C₁₅H₁₉NO₄).

-

-

Sulfonation :

-

Reactant: H₂SO₄.

-

Product: Sulfo-substituted derivative (C₁₅H₁₉O₅S).

-

Structural Similarity and Reactivity

The compound shares structural features with known bioactive molecules (e.g., Combretastatin A-4), which exhibit tubulin polymerization inhibition. The methoxy groups enhance aromatic stability and may influence reactivity in substitution reactions.

Scientific Research Applications

5-(2,3-Dimethoxyphenyl)pentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-(2,3-dimethoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpentanoic Acids

The table below compares 5-(2,3-dimethoxyphenyl)pentanoic acid with analogs differing in substituent positions or functional groups:

Key Observations:

- Chain Length: Shorter chains (e.g., propanoic acid derivatives) reduce lipophilicity, impacting membrane permeability .

- Functional Groups: Hydroxyl groups (e.g., 5-(2-hydroxy-3-methoxyphenyl)pentanoic acid) enhance solubility and hydrogen-bonding capacity, which may improve bioavailability .

Biotransformation and Metabolic Pathways

Studies on ω-(phenoxy)alkanoic acids (e.g., 5-(2,6-dimethylphenoxy)pentanoic acid) demonstrate their conversion to carnitine esters in mitochondrial systems, suggesting similar metabolic fates for 5-(2,3-dimethoxyphenyl)pentanoic acid .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,3-dimethoxyphenyl)pentanoic acid to minimize byproduct formation?

- Methodological Answer : Optimizing synthesis requires careful selection of reaction conditions and intermediates. For analogous compounds like 5-(1-methyl-1H-imidazol-2-ylthio)pentanoic acid, poor yields and undesired substitutions (e.g., on nitrogen instead of sulfur) were resolved by switching to brominated precursors (e.g., 3-bromopropanoic acid) and adjusting reaction solvents or catalysts . For the target compound, using halogenated intermediates (e.g., bromopentanoic acid derivatives) and protecting groups for the dimethoxyphenyl moiety may enhance regioselectivity. Monitoring via thin-layer chromatography (TLC) and optimizing reaction time/temperature can further reduce byproducts.

Q. Which spectroscopic methods are most effective for characterizing 5-(2,3-dimethoxyphenyl)pentanoic acid?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation. For ureido-pentanoic acid derivatives, 1D and 2D NMR (e.g., , , COSY, HSQC) at varying temperatures in DMSO- resolved complex splitting patterns and confirmed regiochemistry . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy can validate molecular weight and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm). Polarimetry may also be required if chirality is introduced during synthesis.

Q. How can researchers confirm the purity of 5-(2,3-dimethoxyphenyl)pentanoic acid post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. For structurally complex acids, reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) achieve baseline separation of impurities . Combustion analysis or elemental analysis (EA) provides additional validation of elemental composition.

Advanced Research Questions

Q. How can computational modeling aid in predicting the antioxidant mechanisms of 5-(2,3-dimethoxyphenyl)pentanoic acid?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., M05-2X/6-311+G(d,p)) can predict radical scavenging pathways. For selenyl-pentanoic acids, computational studies revealed thermodynamic feasibility of dimer anion formation during one-electron oxidation by •OH radicals, with transient absorption spectra aligning with time-dependent DFT (TDDFT) results . Apply similar methods to model interactions between the dimethoxyphenyl group and reactive oxygen species (ROS), focusing on bond dissociation energies (BDEs) of O–H or C–H bonds to assess antioxidant potential.

Q. What strategies resolve conflicting data regarding regioselectivity in the synthesis of 5-(2,3-dimethoxyphenyl)pentanoic acid derivatives?

- Methodological Answer : Conflicting regioselectivity data often arise from competing electronic or steric effects. For imidazole-thioether analogs, regiochemical inconsistencies were resolved by switching from nucleophilic substitution to metal-catalyzed coupling (e.g., Pd-mediated cross-coupling for aryl groups) . For the target compound, employ kinetic vs. thermodynamic control experiments (e.g., varying reaction temperature) and isotopic labeling (e.g., -NMR) to trace substitution pathways.

Q. What experimental designs are suitable for studying the bioactivity of 5-(2,3-dimethoxyphenyl)pentanoic acid in cellular models?

- Methodological Answer : Use pulse radiolysis to simulate oxidative stress and measure radical scavenging kinetics, as demonstrated for selenyl-pentanoic acids . For anti-inflammatory assays, pair the compound with cytokine release models (e.g., IL-6 or MMP3 in human serum) and monitor inhibition via ELISA or surface plasmon resonance (SPR) . Dose-response curves and comparative studies with structural analogs (e.g., dihydrocaffeic acid derivatives) can isolate the dimethoxyphenyl moiety’s role in bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data for 5-(2,3-dimethoxyphenyl)pentanoic acid across studies?

- Methodological Answer : Discrepancies may arise from solvent effects, concentration, or dynamic exchange processes. For example, variable-temperature NMR (e.g., 25°C to 60°C) can resolve broadening caused by proton exchange in carboxylic acids . Cross-validate with X-ray crystallography if crystalline derivatives (e.g., sodium salts) are obtainable. Compare chemical shifts with PubChem or Reaxys entries for analogous compounds to identify outliers .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.